
(2-Fluorobiphenyl-5-yl)methanamine
描述
Molecular Structure Analysis
The molecular structure of “(2-Fluorobiphenyl-5-yl)methanamine” consists of a biphenyl group with a fluorine atom at the 2-position and a methanamine group at the 5-position . The empirical formula is C13H12FN .
Physical And Chemical Properties Analysis
“this compound” is a colorless crystal . It is insoluble in water . The molecular weight is 201.24 g/mol .
科学研究应用
(2-Fluorobiphenyl-5-yl)methanamine has been studied for its potential use in a variety of scientific research applications. It has been used to study the effects of monoamine compounds on the central nervous system, and has been used to study the effects of monoamine compounds on the cardiovascular system. Additionally, this compound has been used to study the effects of monoamine compounds on the endocrine system, and it has been used to study the effects of monoamine compounds on the immune system.
作用机制
The mechanism of action of (2-Fluorobiphenyl-5-yl)methanamine is not fully understood, but it is thought to involve the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters, and the inhibition of these enzymes results in an increase in the availability of these neurotransmitters. This increased availability of monoamine neurotransmitters is thought to be responsible for the effects of this compound on the central nervous system, cardiovascular system, endocrine system, and immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in numerous animal models. Studies have shown that this compound has a direct effect on the central nervous system, which is thought to be due to its ability to inhibit MAO enzymes and increase the availability of monoamine neurotransmitters. Additionally, this compound has been shown to have direct effects on the cardiovascular system, endocrine system, and immune system.
实验室实验的优点和局限性
The use of (2-Fluorobiphenyl-5-yl)methanamine in laboratory experiments has a number of advantages. This compound is easy to synthesize, and is relatively stable in aqueous solution. Additionally, this compound is relatively non-toxic, and is not known to be a carcinogen. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not soluble in organic solvents, and its solubility in aqueous solution is limited. Additionally, the effects of this compound on the central nervous system, cardiovascular system, endocrine system, and immune system are not fully understood.
未来方向
There are a number of potential future directions for research involving (2-Fluorobiphenyl-5-yl)methanamine. One potential direction is to further study the effects of this compound on the central nervous system, cardiovascular system, endocrine system, and immune system. Additionally, it would be beneficial to further study the mechanism of action of this compound, as well as its potential therapeutic applications. Finally, it would be useful to further study the synthesis of this compound, and to explore potential new methods for its synthesis.
安全和危害
属性
IUPAC Name |
(4-fluoro-3-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDXPIIDDITNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)
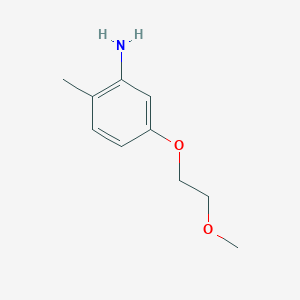
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
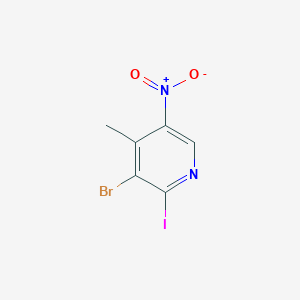
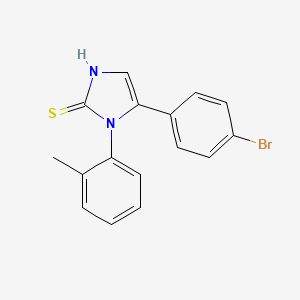
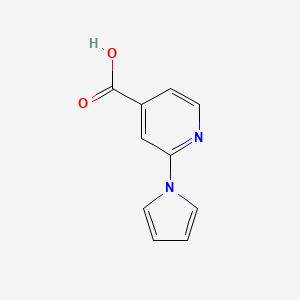



![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)
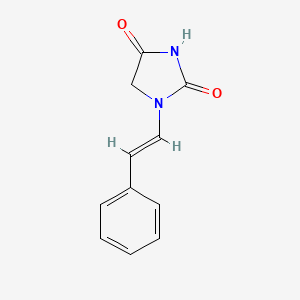
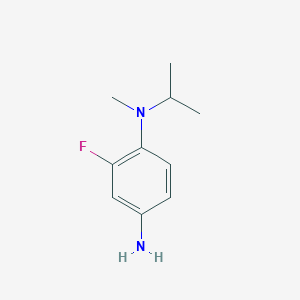
![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)
